molecular formula C17H22O5 B566118 Mono-(4-methyl-7-oxooctyl)phthalate CAS No. 936022-00-3

Mono-(4-methyl-7-oxooctyl)phthalate

Cat. No.: B566118
CAS No.: 936022-00-3
M. Wt: 306.4 g/mol
InChI Key: UFUNVAIKYOYYBB-UHFFFAOYSA-N
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Description

Mono-(4-methyl-7-oxooctyl)phthalate (CAS: 936022-00-3) is a metabolite of di-isononyl phthalate (DINP), a plasticizer used in polymer production. Its IUPAC name, 2-{[(4-methyl-7-oxooctyl)oxy]carbonyl}benzoic acid, reflects its structure: a phthalic acid backbone esterified with a branched alkyl chain containing a ketone group at the 7th carbon (Figure 1). Key properties include:

  • Molecular formula: C₁₇H₂₂O₅
  • Molecular weight: 306.35 g/mol
  • Purity: >95% (HPLC).
  • Storage: Stable at +4°C.

As a primary oxidative metabolite of DINP, it is excreted in urine and serves as a biomarker for human exposure to DINP. Its detection in biological samples requires advanced analytical methods due to isomer complexity.

Properties

CAS No.

936022-00-3

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-methyl-7-oxooctoxy)carbonylbenzoic acid

InChI

InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)

InChI Key

UFUNVAIKYOYYBB-UHFFFAOYSA-N

SMILES

CC(CCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])CCC(=O)C

Canonical SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C

Synonyms

1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester;  (7-oxo-MMOP), 7-oxo-MiNP; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4-methyl-7-oxooctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, extraction, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mono-(4-methyl-7-oxooctyl)phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mono-(4-methyl-7-oxooctyl)phthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate involves its interaction with cellular receptors and enzymes. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. It interferes with nuclear receptors in various neural structures, affecting brain functions and potentially leading to neurological disorders . The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Features of Mono-(4-methyl-7-oxooctyl)phthalate and Analogs

Compound Name Parent Phthalate Alkyl Chain Features Functional Groups Reference
This compound DINP 4-methyl, 7-oxo Ketone
Mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP) DEHP 2-ethyl, 5-hydroxy Hydroxyl
Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) DEHP 2-ethyl, 5-oxo Ketone
Mono-carboxy-isooctyl phthalate (MCiOP) DINP Carboxylic acid-terminated chain Carboxyl
Mono-hydroxy-isononyl phthalate (MHiNP) DINP Hydroxyl group at terminal carbon Hydroxyl

Key Observations :

  • Oxidative vs. Hydrolytic Metabolism: Unlike DEHP metabolites (e.g., MEHHP, MEOHP), which arise from both hydrolysis and oxidation, this compound is exclusively an oxidative product of DINP.
  • Functional Group Impact: The ketone group in this compound enhances its polarity compared to non-oxidized metabolites like mono-isononyl phthalate (MiNP), influencing excretion rates.

Analytical Characterization and Challenges

Table 2: Analytical Data for this compound and Isomers

Compound Retention Time (min) Diagnostic Ions (m/z) Identification Level Reference
This compound 12.58 121.0296, 147.0087 Level 2*
Mono-3-propyl-4-oxo-hexyl (isomer) 12.57 121.0296, 147.0087 Level 2

*Level 2 identification indicates tentative assignment based on spectral and retention time data.

Analytical Challenges :

  • Isomer Differentiation: Co-elution of isomers (e.g., Mono-3-propyl-4-oxo-hexyl) complicates quantification. MassFrontier software and retention time modeling are critical for resolution.
  • Matrix Effects : In urine samples, glucuronide conjugates dominate, requiring enzymatic hydrolysis for accurate free metabolite measurement.

Toxicological and Exposure Profiles

Table 3: Toxicity and Exposure Data

Compound Toxicity Findings Exposure Biomarker Utility Reference
This compound Limited in vivo data; suspected endocrine disruption via SULT1 enzyme interactions High specificity for DINP exposure
MEHP (DEHP metabolite) Reproductive toxicity, thyroid disruption in rodents Low specificity due to lab contamination
MCiOP (DINP metabolite) Renal toxicity in preclinical models Correlates with DINP oxidation

Key Findings :

  • Exposure Specificity: this compound is a selective biomarker for DINP, unlike DEHP metabolites, which are prone to environmental contamination.
  • Toxicity Potential: Molecular docking studies suggest it may interfere with sulfotransferase (SULT1) enzymes, altering hormone metabolism.

Q & A

Q. What are the primary challenges in quantifying this compound in human urine?

  • Methodology : Challenges include low ng/mL detection limits (<1 ng/mL), matrix interference, and isomer co-elution. Optimize sample preparation via solid-phase extraction (SPE) and enzymatic deconjugation of glucuronide metabolites. Use isotope dilution (e.g., deuterated analogs) for internal standardization. Validate against NHANES-compatible protocols to ensure epidemiological relevance .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from other phthalate metabolites in humans?

  • Methodology : Unlike primary monoesters (e.g., MEHP from DEHP), this compound is an oxidized metabolite. Track its formation via β-oxidation pathways using stable isotope tracing. Compare urinary excretion kinetics (e.g., half-life, glucuronidation rates) with non-oxidized analogs. Oxidized metabolites are excreted at higher concentrations (>10× parent monoesters) and resist enzymatic hydrolysis, making them superior biomarkers .

Q. What strategies mitigate pre-analytical contamination when measuring this compound in serum?

  • Methodology : Avoid DEHP-contaminated labware (e.g., PVC tubing). Use oxidative metabolites (e.g., oxo- or hydroxy-derivatives) instead of parent monoesters, as they cannot form from DEHP hydrolysis. Validate with serum lipase inhibition protocols to eliminate artifactual MEHP generation. Report results as glucuronide conjugates to account for phase-II metabolism .

Q. How can researchers differentiate between this compound and its structural isomers in chromatographic analysis?

  • Methodology : Employ orthogonal separation techniques (e.g., hydrophilic interaction liquid chromatography, HILIC) alongside reverse-phase HPLC. Use diagnostic fragment ions (e.g., m/z 121.0296) and retention time prediction models (e.g., for isomers like mono-3-propyl-4-oxo-hexyl phthalate). Validate with high-resolution MS (HRMS) to resolve isobaric interferences .

Q. What evidence exists for the endocrine-disrupting potential of this compound based on structural analogs?

  • Methodology : Compare its androgen receptor (AR) binding affinity with structural analogs (e.g., MEHP, 5-OH-MEHP) via molecular docking studies. In vitro assays (e.g., luciferase reporter gene assays) can assess AR antagonism. Epidemiological data from NHANES cohorts link oxidized phthalate metabolites to endocrine outcomes (e.g., thyroid dysfunction, endometriosis), suggesting potential bioactivity .

Tables for Key Data

Parameter Value Reference
Molecular Weight306.3536 g/mol
Diagnostic Ions (MS)m/z 121.0296, 147.0087
Urinary Detection Limit<1 ng/mL
Retention Time (HPLC)12.34–12.58 min
Predominant Excretion FormGlucuronide conjugates

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